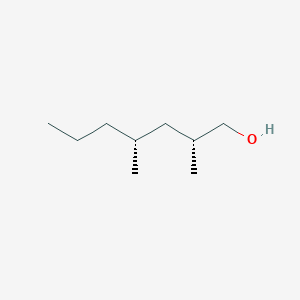
(2r,4r)-2,4-dimethylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,4r)-2,4-dimethylheptan-1-ol is a chiral alcohol with the molecular formula C9H20O. This compound is characterized by its two chiral centers, which give it unique stereochemical properties. It is often used in various chemical and industrial applications due to its specific structural attributes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-2,4-dimethylheptan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature and solvent choice, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods utilize chiral catalysts and are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2r,4r)-2,4-dimethylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) is typical.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of halides or esters.
科学的研究の応用
(2r,4r)-2,4-dimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavors due to its specific odor profile.
作用機序
The mechanism by which (2r,4r)-2,4-dimethylheptan-1-ol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or as a research tool.
類似化合物との比較
Similar Compounds
(S,S)-(-)-2,4-Dimethylheptan-1-ol: The enantiomer of (2r,4r)-2,4-dimethylheptan-1-ol, with opposite stereochemistry.
2,4-Dimethylhexan-1-ol: A structurally similar compound with one fewer carbon atom.
2,4-Dimethylpentan-1-ol: Another similar compound with two fewer carbon atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity, such as in the synthesis of chiral pharmaceuticals.
特性
CAS番号 |
18450-73-2 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChIキー |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
SMILES |
CCCC(C)CC(C)CO |
異性体SMILES |
CCC[C@@H](C)C[C@@H](C)CO |
正規SMILES |
CCCC(C)CC(C)CO |
Key on ui other cas no. |
110507-98-7 18450-73-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















